molecular formula C9H10O2 B1603454 3-(2-Hydroxyethyl)benzaldehyde CAS No. 212914-87-9

3-(2-Hydroxyethyl)benzaldehyde

Cat. No.: B1603454
CAS No.: 212914-87-9
M. Wt: 150.17 g/mol
InChI Key: BSEPFOQVDPRWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2 It consists of a benzene ring substituted with a hydroxyethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydroxyethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxyethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular macromolecules, such as proteins and nucleic acids, through its aldehyde group. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The hydroxyethyl group can also participate in hydrogen bonding, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)benzaldehyde is unique due to the presence of both the hydroxyethyl and aldehyde groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

3-(2-hydroxyethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6-7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEPFOQVDPRWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593650
Record name 3-(2-Hydroxyethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212914-87-9
Record name 3-(2-Hydroxyethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture 2-(3-bromophenyl)ethanol (1.00 g, 0.67 mL, 4.9 mmol) and N,N,N′,N′-tetramethylethylenediamine (1.5 mL) in anhydrous diethyl ether (10 mL) was cooled to −78° C. in a dry-ice acetone bath. n-Butyl lithium (2.4 M solution in hexanes, 4.0 mL, 9.8 mmol) was added dropwise and the resulting mixture was allowed to warm to −20° C. (over 1 h) and then cooled again to −78° C. Anhydrous N,N-dimethylformamide (5 mL) was added and the resulting mixture was allowed to reach room temperature and stirred for an additional 1 h. The reaction mixture was quenched with a saturated solution of ammonium chloride and the aqueous portion was extracted with ethyl acetate. The combined extracts were washed with brine, dried over magnesium sulfate, filtered and evaporated. The residue was purified by silica gel column chromatography using ethyl acetate-hexanes 2:3 as eluent to provide the desired compound as colorless oil. Yield: 88%.
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

Manganese (IV) dioxide (2.0 g) was added to a stirred solution of 2-(3-(hydroxymethyl)phenyl)ethanol (example 20, step a) (0.50 g) in DCM (10 mL) at room temperature. After 6 h, the reaction mixture was filtered through Celite eluting with DCM. The solution was evaporated in vacuo to give the subtitled compound as a gum. Used directly. Yield 0.46 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Hydroxyethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-Hydroxyethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(2-Hydroxyethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(2-Hydroxyethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(2-Hydroxyethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(2-Hydroxyethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.